molecular formula C15H13BrFNO B5759286 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No. B5759286
M. Wt: 322.17 g/mol
InChI Key: SNYPQKOSBYQVRR-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide, also known as BF-3, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as a tool to study the function of certain proteins and enzymes in the body.

Mechanism of Action

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide works by binding to specific proteins and enzymes in the body, which can alter their function and activity. It is particularly effective at binding to ion channels and receptors in the brain, which can modulate neuronal activity and neurotransmitter release. 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has a range of biochemical and physiological effects depending on the specific protein or enzyme it binds to. In the brain, it can modulate neuronal activity and neurotransmitter release, which can affect behavior, mood, and cognition. In cancer cells, it can inhibit the activity of certain enzymes involved in cell growth and proliferation, which can slow down tumor growth and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is its high selectivity and potency for specific proteins and enzymes. This makes it a valuable tool for studying the function of these molecules in the body. However, 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide also has some limitations, including its potential toxicity and off-target effects. It is important to use 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide at the appropriate concentration and to control for potential confounding factors in lab experiments.

Future Directions

There are many potential future directions for research on 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. One area of interest is the development of more selective and potent analogs of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide that can target specific proteins and enzymes with greater precision. Another area of interest is the use of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Finally, there is a need for further research on the safety and toxicity of 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide in different cell types and animal models.

Synthesis Methods

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-fluoroacetophenone with 2-bromoethylamine hydrobromide to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base to produce 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide in high yield and purity.

Scientific Research Applications

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is widely used in scientific research as a tool to study the function of certain proteins and enzymes in the body. It is particularly useful in the field of neuroscience, where it is used to study the function of ion channels and receptors in the brain. 3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has also been used to study the function of certain enzymes involved in cancer cell growth and proliferation.

properties

IUPAC Name

3-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c16-13-3-1-2-12(10-13)15(19)18-9-8-11-4-6-14(17)7-5-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYPQKOSBYQVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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